2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride
Description
2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride is a specialized aromatic sulfonyl chloride derivative characterized by a benzene ring substituted with chlorine at position 2, a fluorosulfonyl (-SO₂F) group at position 5, and a sulfonyl chloride (-SO₂Cl) functional group.
Properties
IUPAC Name |
4-chloro-3-chlorosulfonylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO4S2/c7-5-2-1-4(15(9,12)13)3-6(5)14(8,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAMMSNSYXURNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20317026 | |
| Record name | 4-Chloro-3-(chlorosulfonyl)benzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20317026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79005-54-2 | |
| Record name | NSC310166 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-3-(chlorosulfonyl)benzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20317026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79005-54-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride can be synthesized through the chlorination and fluorination of benzenesulfonyl chloride. The process typically involves the following steps:
Chlorination: Benzenesulfonyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 2 position.
Fluorination: The chlorinated intermediate is then reacted with a fluorinating agent, such as sulfur tetrafluoride, to introduce the fluorine atom at the 5 position.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Formed through oxidation.
Coupled Products: Formed through coupling reactions with various organic halides.
Scientific Research Applications
2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonic acids, and other derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the nature of the nucleophile and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key attributes of 2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride with analogous sulfonyl and benzoyl chlorides, based on substituent effects, molecular properties, and applications:
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂, -SO₂F) increase electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. For example, 2-Chloro-5-nitrobenzenesulfonyl chloride reacts rapidly with amines to form sulfonamides . Fluorinated substituents (e.g., -F, -SF₅, -CF₃) enhance thermal and chemical stability, making these compounds suitable for high-performance materials .
Molecular Weight and Reactivity :
- Higher molecular weight compounds (e.g., 2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride, MW 317) exhibit lower solubility in polar solvents but greater steric hindrance, slowing reaction kinetics .
Applications: Pharmaceuticals: 5-Chloro-2-fluorobenzenesulfonyl chloride is a key intermediate in fluorinated APIs due to its bioisosteric fluorine atom . Explosives Detection: 2-Chloro-5-nitrobenzenesulfonyl chloride derivatives show selectivity toward nitroaromatic compounds (e.g., TNT) in sensor technologies .
Safety Considerations :
- Most sulfonyl chlorides are corrosive and moisture-sensitive. For instance, 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride requires inert storage conditions to prevent hydrolysis .
Biological Activity
2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride (CAS Number: 79005-54-2) is a sulfonyl chloride compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C_6H_4ClF_2O_3S_2
- Molecular Weight : 260.68 g/mol
- Appearance : White to off-white crystalline solid
- Purity : Typically >98%
The biological activity of this compound is primarily attributed to its ability to act as an electrophile, which can interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of specific enzymes or receptors, thus modulating various biochemical pathways.
Case Studies
- Antibacterial Activity : A study investigating the antibacterial properties of chlorinated phenolic compounds found that modifications in the halogen substituents significantly influenced their activity against gram-positive and gram-negative bacteria. The presence of both chlorine and fluorine in the structure enhances lipophilicity, potentially improving membrane permeability .
- Enzyme Inhibition : Another study focused on sulfonamide derivatives indicated that sulfonyl chlorides can inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. The mechanism involves the formation of a covalent bond with the enzyme's active site .
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies using disc diffusion methods have been employed to evaluate the antibacterial efficacy of related compounds. The inhibition zones were measured after incubation, demonstrating the compound's potential effectiveness against selected bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
